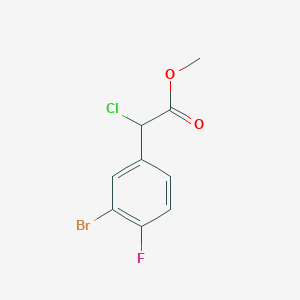
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is an organic compound that belongs to the class of haloaromatic esters. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)-2-chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Concentrated nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-chloroethanol.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-4-fluorophenyl)-2-[(2-methylpropyl)amino]propanoate
- (3-Bromo-4-fluorophenyl) (morpholino)methanone
- (3-Bromo-4-fluorophenyl)methylamine
Uniqueness
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research.
- Molecular Formula : C9H8BrClF
- Molecular Weight : 251.52 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated acetic acid derivatives with brominated and fluorinated phenyl compounds. The synthetic route often employs standard coupling reactions under controlled conditions to ensure high yields and purity.
Research indicates that this compound interacts with various biological targets, affecting multiple pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its structure allows it to penetrate bacterial cell walls effectively.
- Anticancer Potential : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT 116) cancer cells. The mechanism appears to involve the induction of apoptosis and interference with tubulin polymerization, leading to cell cycle arrest.
- Enzyme Inhibition : It also acts as an inhibitor for certain enzymes, which may contribute to its anticancer effects. For example, it has been studied for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
- Cytotoxicity Assays : In vitro assays revealed that the compound had IC50 values of approximately 20 µM against MCF-7 cells, indicating significant cytotoxic effects compared to control groups . The cytotoxicity was attributed to oxidative stress induction and subsequent apoptosis.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C9H7BrClFO2 |
|---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
InChI Key |
HLXBTQLQGYSJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















